[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea
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Overview
Description
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further linked to a urea moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction could produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the urea moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and the development of targeted therapies.
Comparison with Similar Compounds
Similar Compounds
[(E)-[2-(trifluoromethoxy)phenyl]methylideneamino]urea: Similar structure but with a trifluoromethoxy group, which can alter its chemical and biological properties.
[(E)-[2-(methoxy)phenyl]methylideneamino]urea: Contains a methoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.
Uniqueness
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
IUPAC Name |
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-4-2-1-3-6(7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXPTGYHYXXPHO-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.